molecular formula C23H27N5O3S B11247958 2-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine

2-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B11247958
M. Wt: 453.6 g/mol
InChI Key: VBAKJWUWVZCXQH-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methoxy-3-methylbenzenesulfonyl chloride with piperazine under basic conditions.

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting appropriate starting materials, such as 2,4-dichloro-6-methylpyrimidine, with aniline derivatives.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the pyrimidine core under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

2-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H27N5O3S

Molecular Weight

453.6 g/mol

IUPAC Name

2-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C23H27N5O3S/c1-17-15-20(9-10-21(17)31-3)32(29,30)28-13-11-27(12-14-28)23-24-18(2)16-22(26-23)25-19-7-5-4-6-8-19/h4-10,15-16H,11-14H2,1-3H3,(H,24,25,26)

InChI Key

VBAKJWUWVZCXQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)NC4=CC=CC=C4

Origin of Product

United States

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